

Technical Synthesis Guide: (4-Methoxypentyl)(methyl)amine

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Compound of Interest

Compound Name: (4-Methoxypentyl)(methyl)amine

Cat. No.: B13182925

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Executive Summary

Target Molecule: **(4-Methoxypentyl)(methyl)amine** CAS: N/A (Specific isomer/derivative)

Molecular Formula:

Molecular Weight: 131.22 g/mol [1]

This technical guide outlines the high-fidelity synthesis of **(4-methoxypentyl)(methyl)amine**. While conceptually simple, this molecule presents a specific "cyclization trap" during synthesis. [1] Standard nucleophilic substitution routes starting from 1,4-functionalized pentanes (e.g., 5-halo-2-pentanol) often fail due to the rapid intramolecular cyclization to form 2-methyltetrahydrofuran (2-MeTHF) under basic conditions.[1]

To ensure high yield and purity, this guide details a ring-opening solvolysis route starting from γ -Valerolactone (GVL).[1] This pathway locks the C4-oxygen as a methoxy ether before introducing the nitrogen, thereby preventing thermodynamic collapse into the furan ring.

Retrosynthetic Analysis & Strategy

The strategic disconnect relies on avoiding the 4-halo-1-alkanol intermediate.[1] Instead, we utilize the latent functionality of the lactone ring.[1]

- Disconnection A (C-N): Reduction of an amide precursor (-methyl-4-methoxypentanamide).[1]
- Disconnection B (C-O): Solvolytic ring opening of -valerolactone with methanol.[1]

The "Cyclization Trap" (Why standard routes fail)

Attempting to synthesize the target via 1-chloro-4-methoxypentane often begins with 5-chloro-2-pentanol.

The rate of intramolecular cyclization (

) exceeds intermolecular methylation (

) by orders of magnitude.[1] The GVL route circumvents this by establishing the ether linkage under acidic equilibrium where the leaving group is water, not a halide, and the ring is opened by the solvent (methanol).

Detailed Synthetic Protocol

Phase 1: Solvolytic Ring Opening (Etherification)

Reaction:

-Valerolactone (GVL)

Methyl 4-methoxypentanoate[1]

This step converts the cyclic ester (lactone) into a linear methoxy-ester.[1] This is an equilibrium reaction requiring acid catalysis and excess methanol.[1]

- Reagents:
 - Valerolactone (1.0 eq), Methanol (anhydrous, solvent/reactant), (catalytic) or HUSY Zeolite.[1]

- Conditions: Reflux, 6–12 hours.[1]

Protocol:

- Charge a round-bottom flask with GVL (100 mmol, 10.0 g) and anhydrous Methanol (100 mL).
- Add concentrated (0.5 mL) dropwise.
- Heat to reflux () for 12 hours.
 - Note: To push equilibrium, use a Soxhlet extractor with molecular sieves (3Å) to remove water, or use trimethyl orthoformate as a water scavenger.[1]
- Workup: Cool to RT. Neutralize with solid .[1] Filter. Concentrate in vacuo.[1]
- Purification: Distillation or flash chromatography (Hexanes/EtOAc).[1]
 - Target: Methyl 4-methoxypentanoate (Colorless liquid).[1]
 - Key QC Parameter: Absence of GVL peak in GC-MS (reversion is possible if acid is not neutralized).[1]

Phase 2: Direct Amidation

Reaction: Methyl 4-methoxypentanoate

-methyl-4-methoxypentanamide[1]

Esters react with primary amines to form amides.[1] Since the methoxy group is already installed, there is no risk of cyclization.[1]

- Reagents: Methyl 4-methoxypentanoate, Methylamine (40% aq. or 2M in THF).[1]

- Conditions: RT to

, sealed vessel.

Protocol:

- Dissolve Methyl 4-methoxypentanoate (50 mmol) in THF (50 mL).
- Add Methylamine (2.0 M in THF, 150 mmol, 3.0 eq) slowly.
 - Why excess? To drive the reaction to completion and prevent competitive hydrolysis if moisture is present.[1]
- Stir in a sealed pressure tube at

for 12 hours.
- Workup: Concentrate in vacuo to remove solvent and excess methylamine.
 - Note: The product is a high-boiling amide.[1]
- Purification: The crude material is often pure enough (>95%) for the next step.[1] If not, purify via silica column (DCM/MeOH 95:5).[1]

Phase 3: Amide Reduction

Reaction:

-methyl-4-methoxypentanamide

(4-Methoxypentyl)(methyl)amine[1]

The carbonyl group is reduced to a methylene group using a strong hydride donor.[1]

- Reagents: Lithium Aluminum Hydride (

) or Borane-THF (

).[1]

- Conditions:

to Reflux, inert atmosphere (

/Ar).[1]

Protocol:

- Setup: Flame-dry a 2-neck flask; cool under Argon.

- Add

(2.0 eq) suspended in dry THF.[1]

- Cool to

. [1] Add

-methyl-4-methoxypentanamide (dissolved in THF) dropwise to control hydrogen evolution.

[1]

- Warm to RT, then reflux for 4 hours.

- Quench (Fieser Method): Cool to

.

- Add

mL

(where

= grams of

).[1]

- Add

mL 15% NaOH.[1]

- Add

mL

.[\[1\]](#)

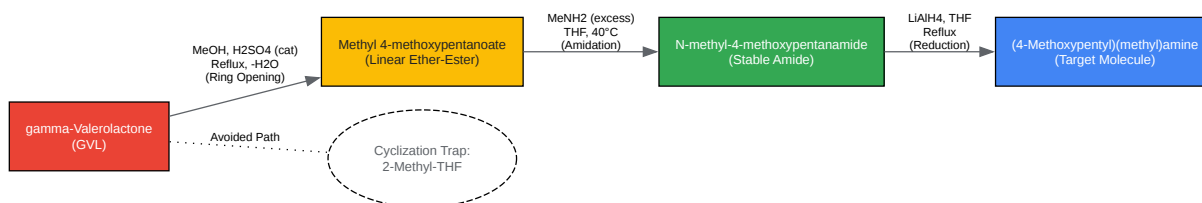
- Isolation: Filter the granular precipitate. Dry the filtrate over .
- Final Purification: Distillation under reduced pressure. The amine will likely boil between 140–160°C (atmospheric equivalent).[\[1\]](#)

Data Summary & Specifications

Parameter	Specification	Notes
Overall Yield	45% – 60%	Step 1 equilibrium is the limiting factor. [1]
Purity Target	>98% (GC)	Main impurity: 4-methoxypentanol (from incomplete amidation/reduction). [1]
Appearance	Colorless Oil	Amine odor; absorbs from air (store under Ar). [1]
Key NMR Signal	3.30 (s, 3H,)	Diagnostic singlet confirming ether integrity. [1]
Key NMR Signal	2.45 (s, 3H,)	Diagnostic singlet for N-methyl group. [1]

Pathway Visualization

The following diagram illustrates the GVL Ring-Opening pathway, highlighting the critical intermediates and reagents.



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Figure 1: Synthetic workflow utilizing the GVL ring-opening strategy to avoid furan formation.

Process Safety & Quality Control

Safety Critical Points

- Lithium Aluminum Hydride: Reacts violently with water/protic solvents.[1] Ensure all glassware is oven-dried. Use the Fieser quench method strictly to generate filterable solids rather than a gelatinous mess.[1]
- Methylamine: Highly volatile and toxic gas (if not using THF solution).[1] Perform all amidation steps in a well-ventilated fume hood or sealed pressure vessel.[1]
- Pressure: The amidation step involves heating a volatile amine.[1] Use rated pressure tubes or autoclaves.[1]

Quality Control (QC)

- GC-MS: Monitor for the "Des-methoxy" impurity (Pentyl(methyl)amine) which can form if the reduction conditions are too harsh (C-O bond cleavage), although rare with
.[1]
- NMR (): Verify the integration ratio between the methoxy singlet (

3.3 ppm) and the N-methyl singlet (2.4 ppm). A 1:1 molar ratio (3H:3H) confirms the structure.[1]

References

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Sources

- 1. γ -Valerolactone - Wikipedia [en.wikipedia.org]
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